Methanimidamide, N'-(4-bromo-2-pyridinyl)-N,N-dimethyl-
Overview
Description
Methanimidamide, N’-(4-bromo-2-pyridinyl)-N,N-dimethyl- is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 4-position of the pyridine ring and a dimethylated methanimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N’-(4-bromo-2-pyridinyl)-N,N-dimethyl- typically involves the reaction of 4-bromo-2-pyridinecarboxaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-bromo-2-pyridinecarboxaldehyde+dimethylamine→Methanimidamide, N’-(4-bromo-2-pyridinyl)-N,N-dimethyl-
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification and crystallization to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
Methanimidamide, N’-(4-bromo-2-pyridinyl)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Methanimidamide, N’-(4-bromo-2-pyridinyl)-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanimidamide, N’-(4-bromo-2-pyridinyl)-N,N-dimethyl- involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding to target molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methanimidamide, N’-(4-chloro-2-pyridinyl)-N,N-dimethyl-
- Methanimidamide, N’-(4-fluoro-2-pyridinyl)-N,N-dimethyl-
- Methanimidamide, N’-(4-iodo-2-pyridinyl)-N,N-dimethyl-
Uniqueness
Methanimidamide, N’-(4-bromo-2-pyridinyl)-N,N-dimethyl- is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its chloro, fluoro, and iodo analogs
Properties
IUPAC Name |
N'-(4-bromopyridin-2-yl)-N,N-dimethylmethanimidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c1-12(2)6-11-8-5-7(9)3-4-10-8/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNQFOFMVJDXBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC=CC(=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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